molecular formula C11H21N3O B2993995 (3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide CAS No. 1909286-92-5

(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide

Cat. No.: B2993995
CAS No.: 1909286-92-5
M. Wt: 211.309
InChI Key: RUVCJMYPWLYFDY-BDAKNGLRSA-N
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Description

(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.309. The purity is usually 95%.
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Biological Activity

(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of a tert-butyl group and a carboxamide functional group, which are critical for its interaction with biological targets.

PropertyDetail
Molecular Formula C12H19N2O2
Molecular Weight 225.29 g/mol
CAS Number 2382413-71-8
Purity ≥97%

Research indicates that this compound acts as an antagonist of Retinol Binding Protein 4 (RBP4). By inhibiting RBP4's interaction with transthyretin (TTR), the compound promotes the excretion of uncomplexed RBP4 from the plasma. This mechanism has implications for conditions associated with metabolic dysregulation and obesity.

Key Findings

  • In Vitro Studies : The compound demonstrated significant binding affinity to RBP4 in scintillation proximity assays (SPA) and effectively inhibited RBP4-TTR complex formation.
  • In Vivo Efficacy : In rodent models, oral administration resulted in over 85% reduction in serum RBP4 levels after both acute and chronic dosing regimens. This reduction was correlated with improved metabolic profiles in treated animals .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics but suffers from poor stability in human liver microsomes (HLM), with only 3% remaining after 30 minutes of incubation. Thus, modifications to enhance metabolic stability are a focus of ongoing research efforts .

Case Study 1: Metabolic Disorders

In a study involving Abca4 −/− mouse models of retinal lipofuscinogenesis:

  • Objective : To evaluate the efficacy of the compound in reducing lipofuscin accumulation.
  • Results : The compound reduced accumulation by approximately 50%, correlating with a significant decrease in serum RBP4 levels by 75% .

Case Study 2: Obesity Models

A separate investigation into the effects on obesity-related parameters demonstrated:

  • Objective : To assess the impact on body weight and metabolic markers.
  • Results : Treated rodents exhibited reduced body weight gain and improved insulin sensitivity compared to controls .

Properties

IUPAC Name

(3aR,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-11(2,3)13-10(15)14-5-4-8-6-12-7-9(8)14/h8-9,12H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCJMYPWLYFDY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CC[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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